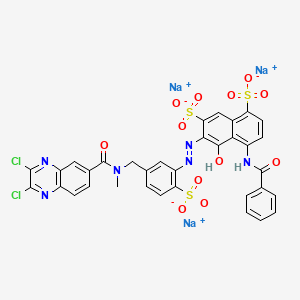
Trisodium 4-(benzoylamino)-6-((5-((((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 4-(benzoylamino)-6-((5-((((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as sulfonate, azo, and hydroxyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-(benzoylamino)-6-((5-((((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate typically involves multiple steps:
Formation of the Benzoylamino Group: This step involves the reaction of aniline with benzoyl chloride under basic conditions to form benzoylamino.
Azo Coupling: The benzoylamino compound is then diazotized and coupled with a suitable aromatic compound to form the azo linkage.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce sulfonate groups.
Final Assembly: The intermediate compounds are then reacted under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The azo group can be reduced to form amines.
Substitution: Various substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry
Dye Synthesis: Used as a precursor in the synthesis of various dyes.
Analytical Chemistry: Employed as a reagent in colorimetric assays.
Biology
Staining Agent: Utilized in biological staining techniques to visualize cellular components.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry
Textile Industry: Used as a dye for fabrics.
Paper Industry: Employed in the coloring of paper products.
作用機序
The compound exerts its effects through interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonate groups enhance solubility in aqueous environments. The benzoylamino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
- **Trisodium 4-(benzoylamino)-6-((5-(((2-chloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate
- **Trisodium 4-(benzoylamino)-6-((5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,6-disulphonate
Uniqueness
The presence of the 2,3-dichloroquinoxalin-6-yl group and the specific arrangement of functional groups make this compound unique. It offers distinct chemical reactivity and solubility properties compared to similar compounds.
生物活性
Trisodium 4-(benzoylamino)-6-((5-((((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate, often referred to as a complex azo compound, has garnered attention for its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C25H12Cl2N7Na3O10S2
- Molecular Weight : 774.41 g/mol
- CAS Number : 75199-00-7
- Density : 1.81 g/cm³ at 20°C
| Property | Value |
|---|---|
| Molecular Formula | C25H12Cl2N7Na3O10S2 |
| Molecular Weight | 774.41 g/mol |
| CAS Number | 75199-00-7 |
| Density | 1.81 g/cm³ at 20°C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to function as an inhibitor in biochemical pathways, particularly those involved in lipid metabolism and cell signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit glycerol-3-phosphate acyltransferase (GPAT), an enzyme critical in lipid biosynthesis. This inhibition can lead to reduced fat accumulation and has implications for obesity treatment .
- Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to its antioxidant properties, potentially mitigating oxidative stress in cells.
- Cellular Uptake : The sulfonate groups enhance solubility and facilitate cellular uptake, allowing the compound to exert its effects more efficiently.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against GPAT with an IC50 value indicating effective inhibition at low concentrations .
In Vivo Studies
Animal models have been utilized to evaluate the compound's efficacy in reducing body weight and fat accumulation. These studies suggest that the compound may be a promising candidate for developing anti-obesity therapeutics due to its ability to modulate lipid metabolism .
Case Studies
- Weight Loss Efficacy : A study involving obese mice treated with the compound showed a significant reduction in body weight compared to controls. The mechanism was linked to decreased triglyceride levels and altered lipid profiles.
- Cellular Response : In cultured adipocytes, treatment with the compound resulted in decreased lipid droplet formation, confirming its role as a GPAT inhibitor and highlighting its potential as a therapeutic agent for metabolic disorders.
特性
CAS番号 |
83399-99-9 |
|---|---|
分子式 |
C34H21Cl2N6Na3O12S3 |
分子量 |
941.6 g/mol |
IUPAC名 |
trisodium;4-benzamido-6-[[5-[[(2,3-dichloroquinoxaline-6-carbonyl)-methylamino]methyl]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C34H24Cl2N6O12S3.3Na/c1-42(34(45)19-8-9-21-23(14-19)38-32(36)31(35)37-21)16-17-7-11-26(56(49,50)51)24(13-17)40-41-29-27(57(52,53)54)15-20-25(55(46,47)48)12-10-22(28(20)30(29)43)39-33(44)18-5-3-2-4-6-18;;;/h2-15,43H,16H2,1H3,(H,39,44)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
InChIキー |
FHIXFFFIFOVPPO-UHFFFAOYSA-K |
正規SMILES |
CN(CC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O)C(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















